![molecular formula C10H19ClO3 B15163298 Ethyl [(6-chlorohexyl)oxy]acetate CAS No. 143165-50-8](/img/structure/B15163298.png)
Ethyl [(6-chlorohexyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(6-chlorohexyl)oxy]acetate is an organic compound with the molecular formula C10H19ClO3 It is a derivative of acetic acid and features a chlorohexyl group attached to an ethoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-chlorohexyl)oxy]acetate typically involves the reaction of 6-chlorohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chlorohexanol is replaced by the ethoxyacetate group.
Reaction Conditions:
Reagents: 6-chlorohexanol, ethyl bromoacetate, sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(6-chlorohexyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanal
Reduction: Formation of 6-chlorohexanol
Substitution: Formation of 6-aminohexyl acetate or 6-thiohexyl acetate
Applications De Recherche Scientifique
Ethyl [(6-chlorohexyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [(6-chlorohexyl)oxy]acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Ethyl [(6-chlorohexyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl chloroacetate: Similar ester structure but lacks the chlorohexyl group.
6-chlorohexanol: Contains the chlorohexyl group but lacks the ester functionality.
Ethyl bromoacetate: Similar ester structure but contains a bromo group instead of a chloro group.
Propriétés
Numéro CAS |
143165-50-8 |
|---|---|
Formule moléculaire |
C10H19ClO3 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
ethyl 2-(6-chlorohexoxy)acetate |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h2-9H2,1H3 |
Clé InChI |
AVRKFBSWMUDISA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
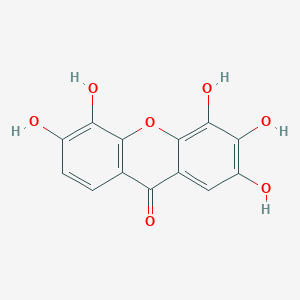
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
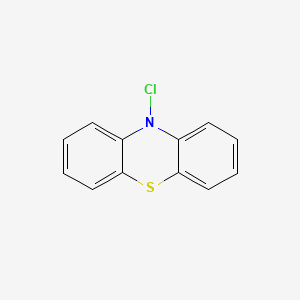
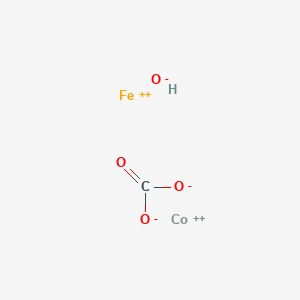
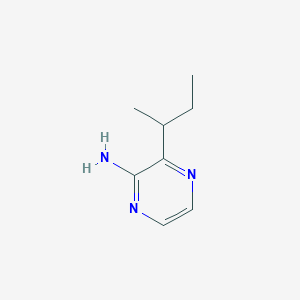
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
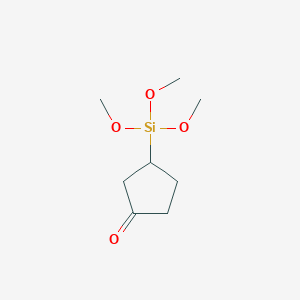
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
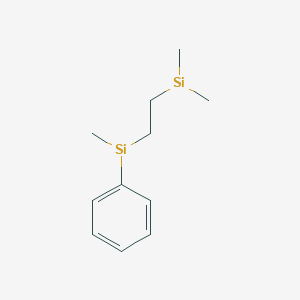
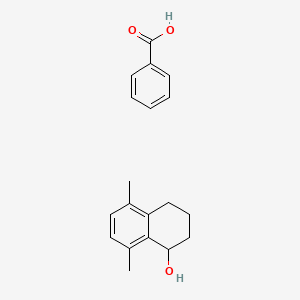
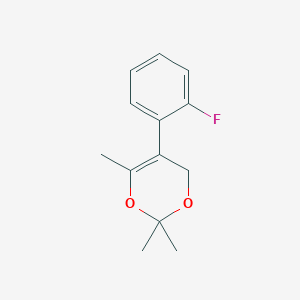
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

